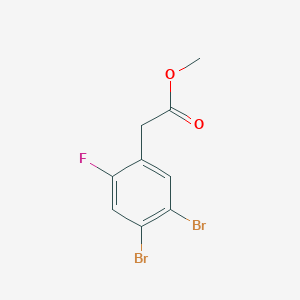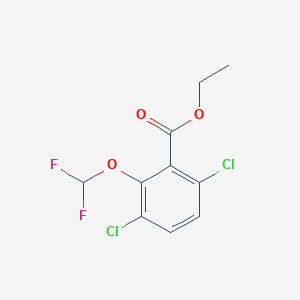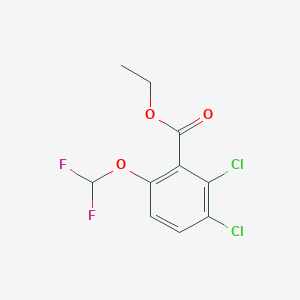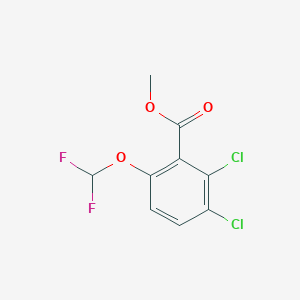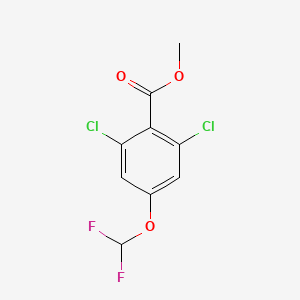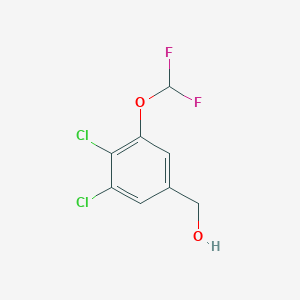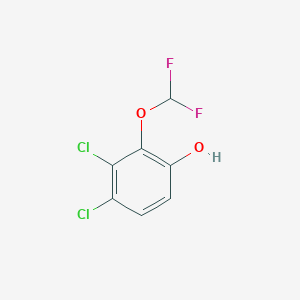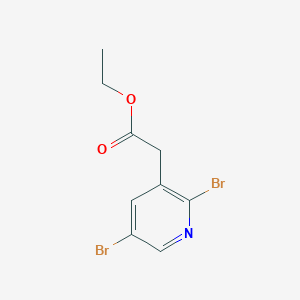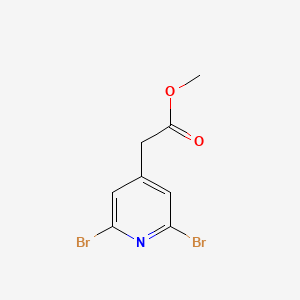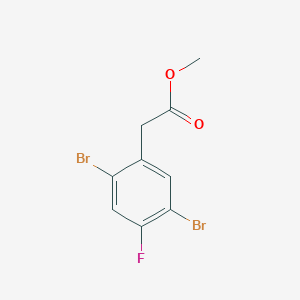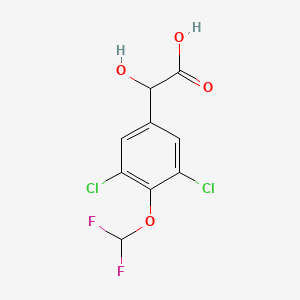
3,5-Dichloro-4-(difluoromethoxy)mandelic acid
Übersicht
Beschreibung
3,5-Dichloro-4-(difluoromethoxy)mandelic acid, also known as DCDM, is a synthetic organic compound with a wide range of applications in scientific research. This compound has unique properties that make it a useful tool for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-(difluoromethoxy)mandelic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3,5-dichloro-4-hydroxy-3-methoxybenzaldehyde and 4-difluoromethoxy-3-methoxybenzaldehyde. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 3,5-Dichloro-4-(difluoromethoxy)mandelic acid has been used in the study of the mechanisms of action of various drugs, such as antifungal agents and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid is not yet fully understood. However, it is believed that 3,5-Dichloro-4-(difluoromethoxy)mandelic acid acts by inhibiting the activity of certain enzymes that are involved in the synthesis of proteins. It is believed that 3,5-Dichloro-4-(difluoromethoxy)mandelic acid binds to the active sites of these enzymes, preventing them from functioning properly. This inhibition of enzyme activity leads to the inhibition of the synthesis of proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid are not yet fully understood. However, it is believed that 3,5-Dichloro-4-(difluoromethoxy)mandelic acid can affect the synthesis of proteins and other cellular components, as well as the expression of certain genes. Additionally, 3,5-Dichloro-4-(difluoromethoxy)mandelic acid has been shown to have anti-inflammatory and antifungal effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-Dichloro-4-(difluoromethoxy)mandelic acid in laboratory experiments is its high solubility in water. This makes it easy to use in a wide range of experiments. Additionally, 3,5-Dichloro-4-(difluoromethoxy)mandelic acid is relatively stable and can be stored at room temperature for long periods of time.
However, there are also some limitations to using 3,5-Dichloro-4-(difluoromethoxy)mandelic acid in laboratory experiments. For example, 3,5-Dichloro-4-(difluoromethoxy)mandelic acid can be toxic in high concentrations and should not be used in experiments involving live cells or organisms. Additionally, 3,5-Dichloro-4-(difluoromethoxy)mandelic acid is not suitable for use in experiments that require long-term storage of the reaction product.
Zukünftige Richtungen
The potential applications of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid in scientific research are still being explored. Future research may focus on further elucidating the mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid, as well as its biochemical and physiological effects. Additionally, further research may focus on optimizing the synthesis of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid and developing new methods for using it in laboratory experiments. Finally, research may explore the use of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid in the synthesis of new pharmaceuticals and other compounds.
Eigenschaften
IUPAC Name |
2-[3,5-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(6(14)8(15)16)2-5(11)7(4)17-9(12)13/h1-2,6,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHUWZZOFABTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(difluoromethoxy)mandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



